4-Methylisoquinoline-1-carboxylic acid
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Overview
Description
4-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the carboxylic acid group and the aromatic ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-Methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which has similar structural features but lacks the carboxylic acid group.
Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom in the ring.
Pyridine-3,4-dicarboxylic acid: An oxidation product of 4-Methylisoquinoline-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the methyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14) |
InChI Key |
OTMSNGFDUAZELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
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